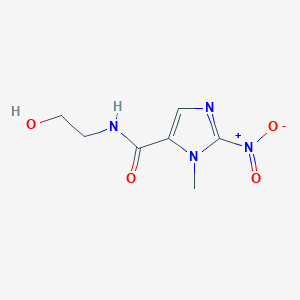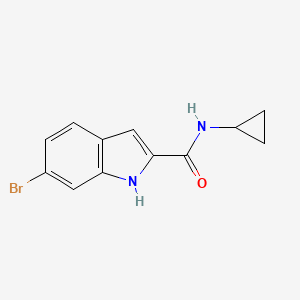![molecular formula C30H31NP2 B14002437 N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide is a complex organophosphorus compound. It is characterized by the presence of both phosphino and phosphinous amide groups, making it a versatile reagent in various chemical reactions. This compound is of significant interest in the field of organic synthesis and catalysis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide typically involves the reaction of diphenylphosphine with an appropriate amide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphine groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary phosphines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents at low temperatures.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like DCM or THF.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide exerts its effects is primarily through its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine groups act as electron donors, stabilizing the metal center and facilitating the activation of substrates. This coordination chemistry is crucial for its role in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the amide functionality.
Diphenylphosphinous amide: Similar structure but without the cyclopropyl group, leading to different reactivity and applications.
N,N-Diphenylphosphinous amide: Another related compound with different substituents on the nitrogen atom.
Uniqueness
N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide is unique due to the presence of both phosphino and phosphinous amide groups, as well as the cyclopropyl substituent. This combination of features imparts distinct reactivity and makes it a valuable reagent in various chemical processes.
Properties
Molecular Formula |
C30H31NP2 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N,N-bis(diphenylphosphanyl)-1-(1-methylcyclopropyl)ethanamine |
InChI |
InChI=1S/C30H31NP2/c1-25(30(2)23-24-30)31(32(26-15-7-3-8-16-26)27-17-9-4-10-18-27)33(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,25H,23-24H2,1-2H3 |
InChI Key |
VNOJHFIODVDTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C)N(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


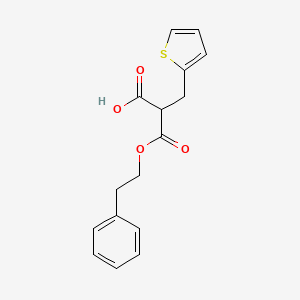
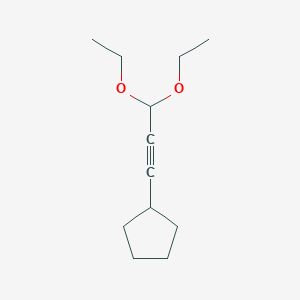
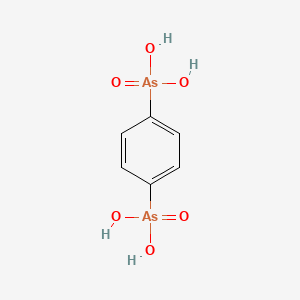
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)
![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
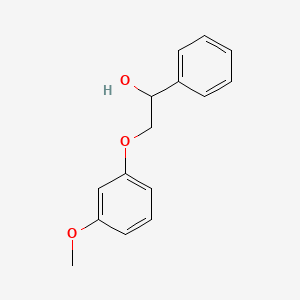
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
